ONO-9780307 was developed as part of a series of compounds aimed at inhibiting the LPA1 receptor, which plays a critical role in various physiological and pathological processes. The compound belongs to the class of synthetic organic compounds, specifically designed to target G protein-coupled receptors (GPCRs) involved in lipid signaling pathways. Its IUPAC name is 2-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]-4-methoxycarbonylpyrrol-3-yl]acetic acid .
The synthesis of ONO-9780307 involves several key steps that utilize established organic chemistry techniques. Initial procedures include the formation of chromone derivatives through reactions with orthoformate and perchloric acid, followed by alkylation processes using methyl bromoacetate. The final product is obtained through hydrazine treatment, which facilitates the conversion of ester groups to carboxylic acids .
The synthetic route can be summarized as follows:
The molecular structure of ONO-9780307 features a complex arrangement that includes an indane ring system and multiple functional groups that contribute to its binding affinity for the LPA1 receptor. The compound's design emphasizes lipophilicity and steric factors that enhance receptor interaction. Notably, the torsional strain within the molecule is strategically utilized to optimize binding within the receptor's active site .
Key structural attributes include:
ONO-9780307 undergoes specific chemical interactions when binding to LPA1, characterized by polar and ionic bonds with critical amino acid residues in the receptor's binding pocket. Studies have indicated that modifications to the compound can significantly affect its antagonist activity against various LPA receptors .
The interactions include:
The mechanism by which ONO-9780307 exerts its antagonistic effects on LPA1 involves competitive inhibition of lysophosphatidic acid binding. By occupying the receptor's active site, ONO-9780307 prevents the activation of downstream signaling pathways typically triggered by lysophosphatidic acid. This inhibition can lead to reduced cellular responses associated with fibrosis and inflammation .
Key points regarding its mechanism include:
ONO-9780307 exhibits several notable physical and chemical properties that influence its biological activity:
These properties are critical for its application in pharmacological settings where effective receptor modulation is required.
ONO-9780307 has potential applications in various scientific fields, particularly in drug discovery targeting GPCRs involved in fibrotic diseases and cancer. Its specificity for LPA1 makes it a valuable tool for studying lysophosphatidic acid signaling pathways and their implications in disease mechanisms.
Potential applications include:
Lysophosphatidic acid is a bioactive glycerophospholipid serving as an extracellular signaling molecule through six cognate G protein-coupled receptors (Lysophosphatidic Acid Receptor 1–Lysophosphatidic Acid Receptor 6). Its molecular structure comprises a glycerol backbone esterified to a phosphate head group and a single fatty acyl chain of variable length (C12–C20) and saturation. The most prevalent physiological variant is 1-oleoyl-lysophosphatidic acid (18:1), though unsaturated species (e.g., 20:4 arachidonoyl-lysophosphatidic acid) exhibit distinct receptor specificity profiles [3] [6].
Physiological concentrations of lysophosphatidic acid range from 0.1 μM in plasma to 10 μM in serum, with detectable levels in cerebrospinal fluid (0.025–0.2 pM), neural tissue (0.32–35 pmol/mg), and reproductive fluids [3]. Lysophosphatidic acid biosynthesis occurs via extracellular and intracellular pathways:
Lysophosphatidic acid signaling regulates cellular proliferation, migration, survival, and cytoskeletal reorganization through coupling to heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13, Gαs). Pathologically, dysregulated lysophosphatidic acid signaling manifests in:
Table 1: Lysophosphatidic Acid Concentrations in Pathological Conditions
Condition | Lysophosphatidic Acid Concentration | Measurement Method |
---|---|---|
Nerve injury | 74.8 pmol/mg | B103 bioassay |
Systemic sclerosis (serum) | 5.5 μM | Liquid chromatography-mass spectrometry tandem mass spectrometry |
Pancreatic cancer ascites | 2.7 μM | Radioreceptor assay |
Chronic liver injury (plasma) | 0.3–0.4 μM | Enzymatic assay |
Lysophosphatidic Acid Receptor 1, encoded by the LPAR1 gene, is a 364-amino acid rhodopsin-like G protein-coupled receptor with seven transmembrane domains. It couples to Gαi/o (inhibits adenylate cyclase), Gαq/11 (activates phospholipase C), and Gα12/13 (activates Rho GTPase) [6] [9]. Tissue distribution analysis reveals high expression in brain, lung, kidney, reproductive organs, and during embryonic neurogenesis [3] [8].
Genetic validation of Lysophosphatidic Acid Receptor 1 as a therapeutic target includes:
The structural plasticity of the Lysophosphatidic Acid Receptor 1 binding pocket—characterized by a spherical volume (diameter ≈15 Å) and extracellular ligand access—enables high-affinity engagement of synthetic antagonists with varied chemotypes [2] [9].
ONO-9780307 (chemical name: 4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzoic acid; CAS: 856691-44-6) emerged from stability-based screening campaigns by Ono Pharmaceutical Co. in the early 2010s. Its molecular formula is C₃₀H₃₅NO₇ (molecular weight: 521.60 g/mol) with a stereospecific configuration at the chiral hydroxy-bearing carbon [1] [5].
Table 2: Chemical and Pharmacological Profile of ONO-9780307
Property | Value | Method |
---|---|---|
Molecular weight | 521.60 g/mol | High-resolution mass spectrometry |
IC₅₀ against Lysophosphatidic Acid Receptor 1 | 2.7 nM | Calcium mobilization assay |
Solubility | 100 mg/mL in dimethyl sulfoxide | Kinetic solubility assay |
CAS registry | 856691-44-6 | Chemical registry |
The compound was optimized for:
Research significance is underscored by two milestones:
Table 3: Structural Parameters from Lysophosphatidic Acid Receptor 1–ONO-9780307 Complex (Protein Data Bank 4Z34)
Parameter | Value | Method |
---|---|---|
Resolution | 3.0 Å | X-ray diffraction |
Binding pocket volume | 735 ų | Voidoo algorithm |
Key residues | Lysine³⁹, Histidine⁴⁰, Arginine¹²⁴, Tryptophan²¹⁰, Glutamate²⁹³ | Electron density mapping |
Ligand access path | Extracellular milieu | Molecular dynamics simulation |
This structural template enabled rational design of clinical candidates like BMS-986020 and BMS-986278 while revealing unanticipated ligand promiscuity between lysophosphatidic acid and endocannabinoid systems (e.g., 2-arachidonoyl phosphatidic acid binding) [4] [9]. Patent applications (e.g., US 6964975) covering ONO-9780307 analogs validate its commercial research impact [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: